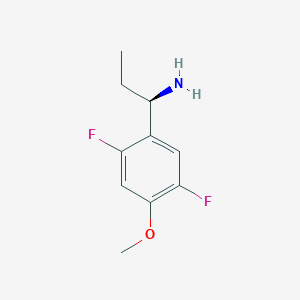![molecular formula C7H7BN2O2S B12973975 (2-Aminobenzo[d]thiazol-4-yl)boronic acid](/img/structure/B12973975.png)
(2-Aminobenzo[d]thiazol-4-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminobenzo[d]thiazol-4-yl)boronic acid is a heterocyclic compound that contains both a boronic acid group and an aminobenzothiazole moiety. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. The presence of the boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminobenzo[d]thiazol-4-yl)boronic acid typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by reacting 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced via a borylation reaction. This can be achieved by reacting the benzothiazole derivative with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic conditions.
Major Products:
Oxidation: Boronic acids or borates.
Reduction: Boronate esters.
Substitution: Substituted benzothiazole derivatives.
科学的研究の応用
(2-Aminobenzo[d]thiazol-4-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.
Biology: The compound can be used to develop boron-containing drugs with potential therapeutic applications, including anticancer and antimicrobial agents.
Medicine: It is explored for its potential in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of (2-Aminobenzo[d]thiazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, the benzothiazole moiety can interact with various biological targets, contributing to its overall biological activity.
類似化合物との比較
2-Aminobenzothiazole: Lacks the boronic acid group but shares the benzothiazole core structure.
4-Borono-2-aminobenzothiazole: Similar structure but with the boronic acid group at a different position.
2-Aminobenzo[d]oxazol-5-yl)boronic acid: Contains an oxazole ring instead of a thiazole ring.
Uniqueness: (2-Aminobenzo[d]thiazol-4-yl)boronic acid is unique due to the presence of both the boronic acid group and the benzothiazole moiety. This combination imparts distinct chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry.
特性
分子式 |
C7H7BN2O2S |
|---|---|
分子量 |
194.02 g/mol |
IUPAC名 |
(2-amino-1,3-benzothiazol-4-yl)boronic acid |
InChI |
InChI=1S/C7H7BN2O2S/c9-7-10-6-4(8(11)12)2-1-3-5(6)13-7/h1-3,11-12H,(H2,9,10) |
InChIキー |
NKDMJBRSYXVKMS-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C(=CC=C1)SC(=N2)N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


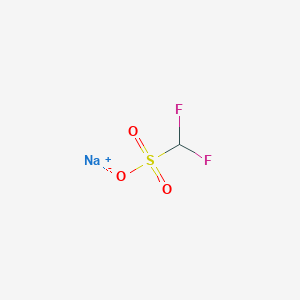
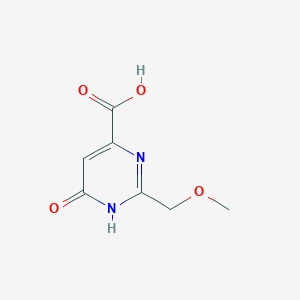
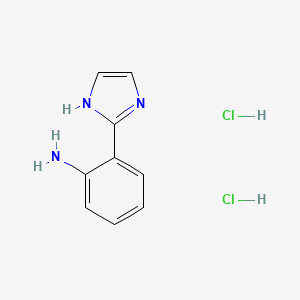
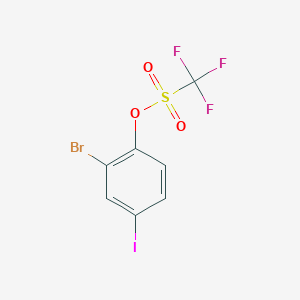
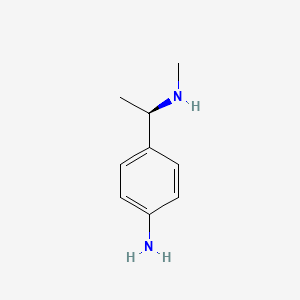
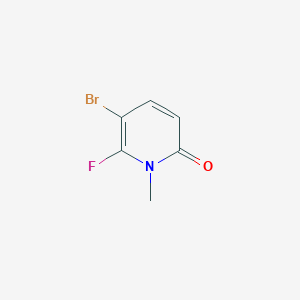
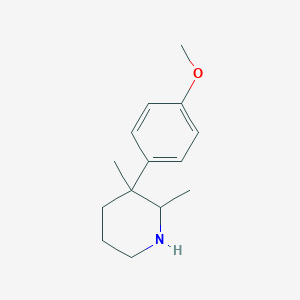

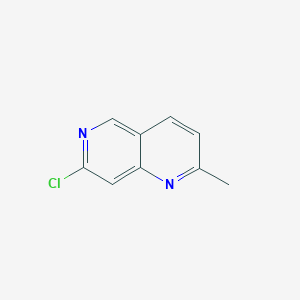
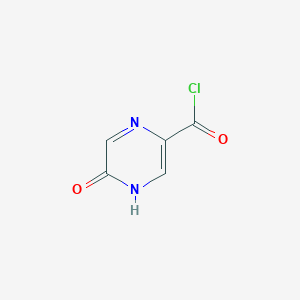
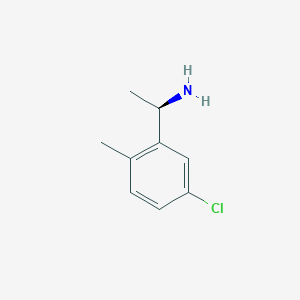
![2-(Pyridin-2-ylmethyl)octahydropyrrolo[3,4-c]pyrrole](/img/structure/B12973965.png)
